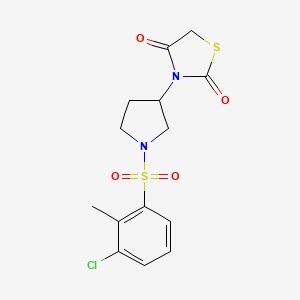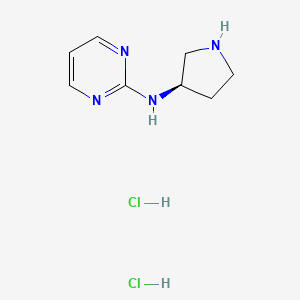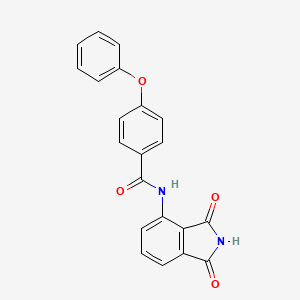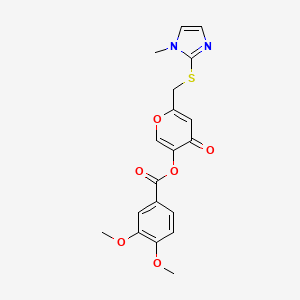
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O2 and its molecular weight is 398.482. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar to the query compound, has shown potential in anticancer applications. Compounds synthesized using a one-pot three-component method exhibited moderate to high levels of antitumor activities against various cancer cell lines. The antitumor mechanism involves cell cycle arrest and apoptosis induction, highlighting the potential of these compounds in cancer therapy (Fang et al., 2016).
Organic Light-Emitting Device (OLED) Applications
Research on novel 1,8-naphthalimide derivatives, incorporating aromatic amine and 1,8-naphthalimide subunits similar to parts of the query compound, has found applications in OLED technology. These compounds demonstrate promising standard-red light-emitting materials characteristics for OLED applications due to their photophysical properties and the ability to suppress intermolecular interactions (Luo et al., 2015).
Neurokinin-1 Receptor Antagonism
A study on a compound structurally related to the query, focusing on neurokinin-1 receptor antagonism, has shown potential for clinical applications in emesis and depression. This highlights the broader therapeutic implications of compounds within this chemical space (Harrison et al., 2001).
Topoisomerase I-Targeting for Anticancer Therapy
Compounds with structural similarities to the query compound have demonstrated potent topoisomerase I-targeting activity and cytotoxicity against cancer cells, suggesting their utility as novel anticancer agents. This research underscores the importance of specific chemical moieties in designing effective cancer therapeutics (Ruchelman et al., 2004).
Fluorescent and Colorimetric pH Sensors
Derivatives of benzimidazo[2,1-a]benz[de]isoquinoline-7-one, which share core structural features with the query compound, have been developed as fluorescent and colorimetric pH sensors. These sensors show promising applications in biological and chemical sensing due to their sensitivity and response to pH changes (Liu et al., 2015).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-26(2)20(16-10-11-19-15(13-16)7-6-12-27(19)3)14-24-21(28)22(29)25-18-9-5-4-8-17(18)23/h4-5,8-11,13,20H,6-7,12,14H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUOPIKZMGPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2823329.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)


![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2823336.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2823338.png)
![4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline](/img/structure/B2823340.png)



![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)
methanone](/img/structure/B2823351.png)